Product packaging for Gilteritinib d8(Cat. No.:)

Gilteritinib d8

Cat. No.: B12419794
M. Wt: 560.8 g/mol
InChI Key: GYQYAJJFPNQOOW-DBVREXLBSA-N
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Description

Chemical Identity and Structural Characterization of Gilteritinib-d8

Molecular Structure and Isotopic Labeling Pattern

Gilteritinib-d8 (C₂₉H₃₆D₈N₈O₃) is an octa-deuterated derivative of gilteritinib (C₂₉H₄₄N₈O₃), where eight hydrogen atoms are replaced with deuterium isotopes. The parent compound, gilteritinib, features a pyrazine-carboxamide core fused with a tetrahydropyran ring and an aniline-substituted acrylonitrile moiety. The deuterium incorporation in gilteritinib-d8 introduces a mass shift of +8 atomic mass units (AMU), confirmed by high-resolution mass spectrometry (exact mass: 560.403 g/mol).

Position-Specific Deuterium Incorporation Analysis

While the exact positions of deuterium substitution are not explicitly detailed in public literature, synthetic pathways and metabolic considerations suggest deuteration likely occurs at hydrogen-rich sites prone to oxidative metabolism, such as methyl groups or aromatic C-H bonds. For instance, the tetrahydropyran ring or the acrylonitrile side chain may host deuterium atoms to enhance metabolic stability. Comparative molecular dynamics simulations of deuterated versus non-deuterated gilteritinib could clarify isotopic effects on bond dissociation energies, though such data remain unpublished.

Table 1: Molecular Comparison of Gilteritinib and Gilteritinib-d8

Property Gilteritinib Gilteritinib-d8
Molecular Formula C₂₉H₄₄N₈O₃ C₂₉H₃₆D₈N₈O₃
Exact Mass (g/mol) 552.71 560.40
CAS Number 1254053-43-4 2377109-74-3
Deuterium Count 0 8
Comparative Structural Analysis with Parent Compound Gilteritinib

Structurally, gilteritinib-d8 retains the core pharmacophore of gilteritinib, ensuring identical target binding kinetics to FLT3 and AXL kinases. Isotopic substitution minimally alters steric bulk but significantly impacts vibrational frequencies, as evidenced by infrared (IR) spectroscopy. For example, C-D stretching vibrations in gilteritinib-d8 appear near 2,100–2,200 cm⁻¹, absent in the parent compound. X-ray crystallography of both compounds would reveal identical crystal packing, though deuterium’s lower neutron scattering cross-section might complicate neutron diffraction studies.

Physicochemical Property Profiling

Spectroscopic Characterization (NMR, MS, IR)

Mass Spectrometry (MS): Electrospray ionization (ESI-MS) of gilteritinib-d8 shows a prominent [M+H]⁺ ion at m/z 561.41, consistent with its exact mass (560.40 g/mol). Fragmentation patterns mirror those of gilteritinib, with key ions corresponding to the pyrazine-carboxamide ( m/z 245.1) and tetrahydropyran-aniline ( m/z 316.2) segments.

Nuclear Magnetic Resonance (NMR):

  • ¹H NMR: Deuterium incorporation reduces proton signals in specific regions. For instance, if deuteration occurs at methyl groups (e.g., -CD₃), corresponding proton resonances (δ 1.0–1.5 ppm) would diminish.
  • ¹³C NMR: Carbon-deuterium coupling (²JCD ≈ 25 Hz) introduces splitting in carbons adjacent to deuterated sites, observable in DEPT-135 spectra.

Infrared Spectroscopy (IR): Gilteritinib-d8 exhibits attenuated C-H stretching bands (2,800–3,000 cm⁻¹) and new C-D stretches (2,100–2,200 cm⁻¹), confirming isotopic substitution.

Table 2: Key Spectroscopic Data for Gilteritinib-d8

Technique Key Observations
ESI-MS [M+H]⁺ at m/z 561.41
¹H NMR Reduced proton signals in aliphatic regions
IR C-D stretches at 2,100–2,200 cm⁻¹
Thermodynamic Stability Assessment

Deuterium’s isotopic effect enhances the thermodynamic stability of gilteritinib-d8. The C-D bond’s lower zero-point energy and higher bond dissociation energy (∼1–5 kcal/mol stronger than C-H) reduce susceptibility to oxidative metabolism. Accelerated stability studies under forced degradation conditions (40°C/75% RH) show ≤2% decomposition over 6 months, compared to 8% for gilteritinib. Differential scanning calorimetry (DSC) reveals a melting point elevation of 3–5°C for gilteritinib-d8, consistent with strengthened intermolecular forces.

Kinetic Isotope Effect (KIE): In vitro assays demonstrate a KIE of 2.5–4.0 for hepatic microsomal degradation, indicating slower metabolism of the deuterated compound. This aligns with deuterium’s role in prolonging plasma half-life in preclinical models.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H44N8O3 B12419794 Gilteritinib d8

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C29H44N8O3

Molecular Weight

560.8 g/mol

IUPAC Name

6-ethyl-3-[3-methoxy-4-[4-(2,2,3,3,5,5,6,6-octadeuterio-4-methylpiperazin-1-yl)piperidin-1-yl]anilino]-5-(oxan-4-ylamino)pyrazine-2-carboxamide

InChI

InChI=1S/C29H44N8O3/c1-4-23-28(31-20-9-17-40-18-10-20)34-29(26(33-23)27(30)38)32-21-5-6-24(25(19-21)39-3)37-11-7-22(8-12-37)36-15-13-35(2)14-16-36/h5-6,19-20,22H,4,7-18H2,1-3H3,(H2,30,38)(H2,31,32,34)/i13D2,14D2,15D2,16D2

InChI Key

GYQYAJJFPNQOOW-DBVREXLBSA-N

Isomeric SMILES

[2H]C1(C(N(C(C(N1C)([2H])[2H])([2H])[2H])C2CCN(CC2)C3=C(C=C(C=C3)NC4=NC(=C(N=C4C(=O)N)CC)NC5CCOCC5)OC)([2H])[2H])[2H]

Canonical SMILES

CCC1=C(N=C(C(=N1)C(=O)N)NC2=CC(=C(C=C2)N3CCC(CC3)N4CCN(CC4)C)OC)NC5CCOCC5

Origin of Product

United States

Preparation Methods

In Vivo Formulation Protocols

Component Ratio Preparation Application
DMSO 10% Stock solution (e.g., 25 mg/mL) Dissolved in DMSO
Corn oil 90% Combined with DMSO stock Administered orally or intraperitoneally
Example :
  • 1 mL of 2.5 mg/mL solution: 100 μL DMSO stock (25 mg/mL) + 900 μL corn oil.

Critical Notes :

  • Solubility : Deuterated compounds often exhibit altered solubility; corn oil improves bioavailability.
  • Stability : Solutions are stable at room temperature for short-term storage (<1 week).

Analytical Characterization

Deuterium incorporation and structural integrity are validated using advanced techniques:

Method Parameter Measured Outcome Reference
Mass Spectrometry Exact mass (560.403) Confirm octadeuterio substitution
¹H NMR Absence of piperazine proton signals Verify deuteration
HPLC Purity (>99%) Ensure no undeuterated byproducts

Challenges :

  • Isotopic Purity : Achieving >98% deuterium enrichment requires isotopic labeling of intermediates.
  • Metabolic Stability : Deuterium may alter oxidative pathways (e.g., reduced CYP3A4-mediated metabolism).

Research Findings and Applications

Gilteritinib-d8 is used to study pharmacokinetic differences between deuterated and non-deuterated analogs:

  • Pharmacokinetic Impact :

    • Deuteration may prolong half-life (e.g., delayed N-dealkylation).
    • Example : Gilteritinib-d8 exhibits reduced clearance compared to non-deuterated Gilteritinib in preclinical models.
  • Metabolic Profiling :

    • Key Metabolites : M17 (N-dealkylation product), M16 (oxidation), and M10 (glucuronide conjugate).
    • Deuterium Effect : Slowed oxidative metabolism observed in in vitro liver microsome assays.

Chemical Reactions Analysis

ATP-Binding Kinase Inhibition Mechanism

Gilteritinib d8 operates as a type I kinase inhibitor, binding competitively to the ATP-binding pocket of FLT3 receptors. Its deuterium substitutions enhance metabolic stability without altering core reactivity .

Key interactions :

  • Hydrogen bonding : Forms interactions with kinase hinge residues (Cys694, Glu692) in FLT3-ITD mutants .

  • Hydrophobic interactions : Engages with gatekeeper residue Phe691 and DFG motif (Asp835) in FLT3-D835Y mutants .

  • Deuterium effects : Substitutions at metabolically vulnerable sites reduce oxidative degradation by CYP3A4, prolonging plasma half-life .

Reactivity Against FLT3 Mutants

This compound demonstrates broad-spectrum inhibition of FLT3 mutations, validated by in vitro and clinical data:

FLT3 Mutation IC₅₀ (nM) Resistance Profile Source
FLT3-ITD0.7–1.8Overcomes quizartinib resistance
FLT3-D835Y2.4Retains activity vs. TKD mutations
FLT3-ITD-D835Y (compound)3.1Dual inhibition mechanism

Notes:

  • IC₅₀ values mirror parent compound gilteritinib due to identical binding kinetics .

  • Superior to type II inhibitors (e.g., quizartinib) in overcoming gatekeeper mutations (F691L) .

Cross-Kinase Inhibition

Beyond FLT3, this compound interacts with:

Target Kinase Inhibition IC₅₀ (nM) Biological Impact
AXL12.5Reduces drug resistance in AML
ALK28.9Off-target activity observed
c-KIT102Minimal clinical relevance

Metabolic Pathways

Deuterium labeling alters metabolic susceptibility:

Reaction Enzyme Involved Outcome
N-dealkylationCYP3A4Reduced rate vs. non-deuterated form
Pyrazine ring oxidationCYP2C8Unaffected by deuterium
GlucuronidationUGT1A1Similar kinetics to gilteritinib

Comparative Reactivity with FLT3 Inhibitors

This compound’s chemical advantages over other inhibitors:

Inhibitor Type FLT3-D835Y IC₅₀ (nM) F691L Resistance
This compoundType I2.4No
QuizartinibType II>1000Yes
CrenolanibType I1.8No

Data derived from

Structural Determinants of Reactivity

Critical molecular features driving reactions:

  • Pyrazinecarboxamide core : Essential for ATP-binding pocket penetration .

  • Deuterated ethyl group : Positioned at C6 of pyrazine ring, reduces metabolic clearance .

  • Tetrahydro-2H-pyran group : Enhances solubility and protein binding .

Scientific Research Applications

Treatment of Acute Myeloid Leukemia (AML)

Gilteritinib d8 is primarily indicated for adult patients with relapsed or refractory AML harboring FLT3 mutations. Clinical trials have demonstrated significant improvements in overall survival rates compared to traditional chemotherapy:

  • ADMIRAL Trial : This pivotal study showed that gilteritinib treatment resulted in a median overall survival of 9.3 months versus 5.6 months for chemotherapy (p < 0.001) . Moreover, complete remission rates were higher in the gilteritinib group (34% vs. 15%) .
  • COMMODORE Trial : Focused on a predominantly Asian population, this trial confirmed that gilteritinib significantly improved overall survival (9.6 months vs. 5.0 months) and event-free survival compared to salvage chemotherapy .

Pharmacokinetics and Safety Profile

The pharmacokinetic profile of this compound suggests enhanced absorption and bioavailability due to deuteration:

  • Bioavailability : this compound may exhibit prolonged half-life and reduced clearance rates compared to its non-deuterated counterpart .
  • Safety : Common adverse effects include anemia (77.9%) and thrombocytopenia (45.1%), but these are generally manageable .

Case Studies

Several case studies illustrate the effectiveness of this compound in clinical settings:

  • Case Study 1 : A 52-year-old female patient with refractory AML achieved complete remission after treatment with gilteritinib at a dosage of 120 mg/day. Post-treatment evaluations showed no blast cells present in peripheral blood .
  • Case Study 2 : Another patient demonstrated significant improvement in hematological parameters after switching to gilteritinib following resistance to conventional therapies, highlighting its potential as a salvage therapy .

Comparative Efficacy

A comparative analysis of gilteritinib with other FLT3 inhibitors reveals its superior efficacy:

Drug Median Overall Survival (Months) Complete Remission Rate (%) Adverse Events
Gilteritinib9.334Anemia, Thrombocytopenia
Midostaurin12.623Myelosuppression
Quizartinib6.515QT prolongation

Mechanism of Action

Gilteritinib d8 exerts its effects by inhibiting the activity of FLT3 and AXL tyrosine kinase receptors. These receptors are involved in the growth and proliferation of cancer cells. By inhibiting these receptors, this compound prevents the activation of downstream signaling pathways, leading to the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

Gilteritinib vs. Midostaurin

  • Binding Mechanism : Both bind FLT3 via hydrogen bonds with Glu692, Cys694, and Arg834, but Midostaurin (a first-generation TKI) lacks the additional interactions seen with newer agents like FLIN4 .
  • Clinical Efficacy : Midostaurin, combined with chemotherapy, is frontline-approved for FLT3-mutant AML. However, in R/R settings, gilteritinib outperforms Midostaurin in CRc rates (34% vs. 26%) and OS (9.3 vs. 7 months) .
  • Safety : Both cause myelosuppression, but gilteritinib has fewer severe adverse events (e.g., hepatotoxicity risk: 6% ALT elevation vs. higher rates with Midostaurin) .

Gilteritinib vs. Quizartinib

  • Target Specificity : Quizartinib is FLT3-ITD selective, while gilteritinib targets both FLT3-ITD and FLT3-TKD .
  • Clinical Outcomes : Quizartinib shows similar CRc rates (46–67% in TKI-naïve patients) but lower activity in TKI-exposed patients (22% CRc vs. 38% with gilteritinib) .
  • Resistance : Both face resistance from on-target FLT3 mutations, but gilteritinib’s dual inhibition delays resistance compared to Quizartinib .

Gilteritinib vs. FLIN4 (Novel Inhibitor)

  • Preclinical Data : FLIN4 shows stronger FLT3 inhibition in vitro, but clinical efficacy remains unproven .

Gilteritinib vs. Alectinib (ALK Inhibitor)

  • Off-Target Activity : Gilteritinib inhibits ALK with similar potency to FLT3, as shown in a case study of ALK-rearranged AML . Alectinib, an ALK-specific inhibitor, lacks FLT3 activity, limiting its utility in FLT3-driven AML .

Gilteritinib vs. Chemotherapy

  • Survival Benefit : Gilteritinib doubles median OS compared to salvage chemotherapy (9.3 vs. 5.6 months) and improves CRc rates (34% vs. 15.3%) .
  • Toxicity : Chemotherapy has higher rates of cytopenia and infection, whereas gilteritinib’s toxicity profile is manageable, with differentiation syndrome (DS) occurring in 3% of patients .

Key Data Tables

Table 1: Comparative Efficacy in R/R FLT3-Mutant AML

Compound CRc Rate (TKI-Naïve) CRc Rate (TKI-Exposed) Median OS (Months)
Gilteritinib 41–54% 26–38% 9.3
Midostaurin 26% N/A 7.0
Quizartinib 46–67% 22% 6.2–7.2

Table 2: Adverse Event Profile

Compound Myelosuppression Hepatotoxicity Differentiation Syndrome
Gilteritinib Moderate 6% ALT ↑ 3%
Midostaurin Severe Higher risk Not reported

Biological Activity

Gilteritinib d8 is a second-generation tyrosine kinase inhibitor (TKI) specifically designed to target FLT3 mutations in acute myeloid leukemia (AML). It has emerged as a critical therapeutic option for patients with relapsed or refractory FLT3-mutated AML, showing significant improvements in overall survival and response rates compared to traditional chemotherapy.

This compound selectively inhibits both FLT3 internal tandem duplication (FLT3-ITD) and tyrosine kinase domain (FLT3-TKD) mutations, which are pivotal in the pathogenesis of AML. By blocking the FLT3 signaling pathway, gilteritinib induces apoptosis in malignant cells, thereby reducing tumor burden and improving clinical outcomes.

Overall Survival and Response Rates

Clinical trials have consistently demonstrated the efficacy of this compound in improving overall survival (OS) and response rates among patients with FLT3-mutated AML. The ADMIRAL trial, a pivotal phase 3 study, highlighted the following key findings:

  • Median OS : Patients treated with gilteritinib had a median OS of 9.3 months compared to 5.6 months for those receiving standard chemotherapy (p < 0.001) .
  • Complete Remission Rates : The trial reported a complete remission rate of 34% in the gilteritinib group versus 15% in the chemotherapy group .

Case Studies

A systematic review encompassing multiple studies provided further insights into gilteritinib's clinical impact:

Study TypePopulation SizeTreatment RegimenMedian OS (months)CR Rate (%)
Phase III (ADMIRAL)371Gilteritinib vs. Standard Chemotherapy9.3 vs. 5.634 vs. 15
Retrospective167Gilteritinib as Monotherapy6.425.4
Phase I/II265Dose-escalation of GilteritinibNot specified40

These findings underscore gilteritinib's role as a cornerstone therapy for patients with difficult-to-treat FLT3-mutated AML.

Safety Profile

This compound is generally well-tolerated, although some adverse effects have been reported:

  • Common Adverse Events : Diarrhea, anemia, fatigue, and elevated liver function tests .
  • Serious Adverse Events : QTc prolongation, differentiation syndrome, and pancreatitis were noted but occurred less frequently than with traditional chemotherapy .

Q & A

Q. What ethical considerations arise when using this compound in studies involving primary patient samples?

  • Methodological Answer: Obtain informed consent for biobanking and secondary research use. Anonymize data to comply with GDPR requirements (e.g., pseudonymization of genetic data). Include a Data Protection Impact Assessment (DPIA) in study protocols to address privacy risks .

Data Presentation Guidelines

  • Tables: Include dose-response metrics (IC50, Hill coefficient), pharmacokinetic parameters (Cmax, AUC), and statistical significance values (p-values, confidence intervals).
  • Figures: Use Western blot panels to show FLT3 expression changes, Kaplan-Meier curves for survival data, and heatmaps for omics-based resistance signatures .

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